Aduncumene
Description
Aduncumene is a prenylated benzoic acid derivative first isolated from Piper aduncum L., a plant species within the Piperaceae family. Structurally, it features a benzoic acid core substituted with a 3,7-dimethyl-2,6-octadienyl (prenyl) group at the C-3 position and a methoxy group at the C-4 position (Figure 1). This compound is classified as a secondary metabolite and has demonstrated significant biological activities, particularly antifungal properties against Cladosporium cladosporioides and C. sphaerospermum.
Figure 1: Proposed structure of this compound (3-(3',7'-dimethyl-2',6'-octadienyl)-4-methoxy-benzoic acid).
Properties
Molecular Formula |
C14H16O4 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
methyl 2-methoxy-5-(3-methylbut-2-enoyl)benzoate |
InChI |
InChI=1S/C14H16O4/c1-9(2)7-12(15)10-5-6-13(17-3)11(8-10)14(16)18-4/h5-8H,1-4H3 |
InChI Key |
PHPCTTJFNKISSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CC(=C(C=C1)OC)C(=O)OC)C |
Synonyms |
aduncumene |
Origin of Product |
United States |
Comparison with Similar Compounds
Crassinervic Acid
- Source : Piper crassinervium.
- Structure : A benzoic acid derivative with a prenyl group at C-3 and a hydroxyl group at C-4.
- Activity : Exhibits antifungal activity against Cladosporium spp. but with lower binding affinity (KI range: 84.63–8408.80) compared to this compound (KI range: 22.56–2242.29).
- Key Difference: The absence of a methoxy group in crassinervic acid reduces its lipophilicity (logP = 3.30 vs.
Gaudichaudianic Acid
- Source : Piper gaudichaudianum.
- Structure : Features a prenyl group at C-3 and a carboxyl group at C-4.
- Activity : Demonstrates moderate antifungal effects but inferior ligand efficiency (LE = 0.34) compared to this compound (LE = 0.42).
- Key Difference : The carboxyl group may enhance solubility but reduce affinity for hydrophobic fungal targets.
Hostmaniane
- Source : Piper hostmannianum.
- Structure : Contains a shorter prenyl chain and a hydroxyl group at C-4.
- Activity : Shows weaker binding energy (−29.6 kcal/mol) against Fusarium fujikuroi tubulin compared to this compound (−38.1 kcal/mol).
- Key Difference : Reduced structural complexity likely diminishes target specificity.
Comparison with Functionally Similar Compounds
This compound’s antifungal activity is comparable to synthetic and natural fungicides, though mechanisms differ.
Plaunotol
Terpinene
- Source : Essential oil component.
- Activity : Exhibits antifungal activity (KI = 84.63–8408.80) but requires higher concentrations than this compound for similar efficacy.
- Key Difference: Terpinene’s monoterpene structure lacks the benzoic acid moiety critical for target-specific binding.
Data Tables
Table 1: Structural and Bioactivity Comparison of this compound and Analogues
| Compound | Molecular Weight | logP | KI Range (nM) | Binding Energy (kcal/mol) | Ligand Efficiency (LE) | Source |
|---|---|---|---|---|---|---|
| This compound | 248.27 | 2.63 | 22.56–2242.29 | −38.1 | 0.42 | Piper aduncum |
| Crassinervic Acid | 234.25 | 3.30 | 84.63–8408.80 | −34.7 | 0.38 | P. crassinervium |
| Gaudichaudianic Acid | 250.26 | 3.10 | N/A | −31.4 | 0.34 | P. gaudichaudianum |
| Plaunotol | 306.48 | 5.09 | 332.95–33081.22 | −31.4 | 0.28 | Synthetic/Plant |
Table 2: Antifungal Activity Against Cladosporium spp.
| Compound | Inhibition Zone (mm) | MIC (µg/mL) | Target Specificity |
|---|---|---|---|
| This compound | 15.2 ± 1.3 | 12.5 | Tubulin |
| Crassinervic Acid | 10.8 ± 0.9 | 25.0 | Cell Membrane |
| Carbendazim (Control) | 18.5 ± 1.5 | 5.0 | Tubulin |
Research Findings and Implications
- Superior Binding Affinity: this compound’s low KI range (22.56–2242.29 nM) suggests stronger target binding than crassinervic acid or plaunotol.
- Mechanistic Advantage : Its benzoic acid-prenyl structure enables dual interactions with fungal tubulin and membranes, enhancing efficacy.
- Limitations : Lower solubility (logP = 2.63) compared to synthetic fungicides like carbendazim (logP = 1.74) may hinder formulation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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